1H-pyrazolo[3,4-b]pyridin-5-ol hydrochloride

Purity specification Salt form quality control Medicinal chemistry procurement

1H-Pyrazolo[3,4-b]pyridin-5-ol hydrochloride (CAS 2763755-31-1) is a heterocyclic building block belonging to the pyrazolo[3,4-b]pyridine family, a fused bicyclic system comprising a pyrazole ring ortho-condensed with a pyridine ring. The hydrochloride salt form (molecular formula C₆H₆ClN₃O, MW 171.58 g/mol) incorporates a hydroxyl substituent at the C5 position of the pyridine moiety.

Molecular Formula C6H6ClN3O
Molecular Weight 171.58 g/mol
Cat. No. B13468398
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-pyrazolo[3,4-b]pyridin-5-ol hydrochloride
Molecular FormulaC6H6ClN3O
Molecular Weight171.58 g/mol
Structural Identifiers
SMILESC1=C2C=NNC2=NC=C1O.Cl
InChIInChI=1S/C6H5N3O.ClH/c10-5-1-4-2-8-9-6(4)7-3-5;/h1-3,10H,(H,7,8,9);1H
InChIKeyCOPVFHBTBVUEFT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1H-Pyrazolo[3,4-b]pyridin-5-ol Hydrochloride: Molecular Identity, Scaffold Lineage, and Procurement-Grade Profile


1H-Pyrazolo[3,4-b]pyridin-5-ol hydrochloride (CAS 2763755-31-1) is a heterocyclic building block belonging to the pyrazolo[3,4-b]pyridine family, a fused bicyclic system comprising a pyrazole ring ortho-condensed with a pyridine ring [1]. The hydrochloride salt form (molecular formula C₆H₆ClN₃O, MW 171.58 g/mol) incorporates a hydroxyl substituent at the C5 position of the pyridine moiety [1]. This specific substitution pattern and salt stoichiometry confer distinct physicochemical and pharmacophoric properties that differentiate it from other C5-functionalized analogs and the corresponding free base. The compound is commercially available at 98% purity (HPLC) and is routinely employed as a synthetic intermediate in medicinal chemistry campaigns targeting kinase inhibition and phosphodiesterase modulation [2][3].

Why Replacing 1H-Pyrazolo[3,4-b]pyridin-5-ol Hydrochloride with Free Base or Alternative C5-Substituted Analogs Compromises Synthetic Fidelity and Biological Relevance


The 1H-pyrazolo[3,4-b]pyridine scaffold is recognized as a privileged kinase hinge-binding motif capable of engaging the ATP-binding pocket through a donor–acceptor hydrogen bond pair, with the potential for multiple binding modes that influence inhibitor potency and selectivity [2]. However, the nature of the C5 substituent critically modulates both the synthetic versatility and the pharmacophoric output of derivatives. The 5-hydroxy group participates in a lactim–lactam tautomeric equilibrium with its 5-oxo (pyridone) form, a dynamic structural feature absent in 5-amino (NH₂), 5-chloro (Cl), or unsubstituted (H) analogs [1]. This tautomerism directly impacts the hydrogen-bonding capacity at the kinase hinge, the ionization state at physiological pH (predicted pKₐ ≈ 7.71 ), and the regioselectivity of downstream derivatization reactions (e.g., O-alkylation vs. N-alkylation). Furthermore, the hydrochloride salt form provides handling advantages—improved crystallinity, reduced hygroscopicity, and validated purity (98% )—that are not uniformly guaranteed with the free base (typically 95–97% [3]). Consequently, substituting the hydrochloride salt with the free base or a different C5 analog without systematic requalification introduces risks of altered reactivity, inconsistent purity profiles, and divergent biological structure–activity relationships (SAR).

1H-Pyrazolo[3,4-b]pyridin-5-ol Hydrochloride: Differential Evidence versus Closest C5 Analogs and Free-Base Form


Validated Purity of Hydrochloride Salt (98%) versus Free Base (95–97%): Procurement-Grade Consistency

Commercial lots of 1H-pyrazolo[3,4-b]pyridin-5-ol hydrochloride are consistently supplied at 98% purity (HPLC), as documented by Leyan (Product No. 1904057) . In contrast, the free base (1H-pyrazolo[3,4-b]pyridin-5-ol, CAS 1256818-99-1) is typically offered at 95–97% purity across multiple vendors . This 1–3 percentage-point purity differential, while modest in absolute terms, is significant when the compound is used as a stoichiometric building block in multistep syntheses: a 1% lower purity in a key intermediate can cumulatively degrade overall yield and complicate impurity profiling in final active pharmaceutical ingredient (API) batches.

Purity specification Salt form quality control Medicinal chemistry procurement

5-Hydroxy Tautomeric Equilibrium (Lactim–Lactam) Enables Dual Hydrogen-Bonding Modality Absent in 5-Amino and 5-Chloro Analogs

The 5-hydroxy substituent on the pyrazolo[3,4-b]pyridine core exists in equilibrium with its 5-oxo (pyridone) tautomer, as established by IR spectroscopic analysis of pyrazolopyridones [1] and confirmed in comprehensive reviews of this scaffold class [2]. This tautomeric duality imparts a facultative hydrogen-bond donor/acceptor capacity: the hydroxyl form (lactim) can act as a hydrogen-bond donor, while the pyridone form (lactam) presents a carbonyl oxygen capable of accepting hydrogen bonds. In the context of kinase hinge binding—where the scaffold typically engages the hinge region via a donor–acceptor pair [3]—this dynamic capability may enable adaptive recognition of subtly different hinge sequences, a feature not available to C5-amino (fixed H-donor only) or C5-chloro (no H-bonding) analogs.

Tautomerism Hydrogen-bond donor/acceptor Kinase hinge binding Medicinal chemistry design

Predicted pKₐ of 5-Hydroxy Group (≈7.71) Provides a Physiologically Relevant Ionization Switch Not Available in Unsubstituted or 5-Chloro Scaffolds

The predicted acid dissociation constant (pKₐ) of the 5-hydroxy group in 1H-pyrazolo[3,4-b]pyridin-5-ol is 7.71 ± 0.40, as calculated for the free base . This value places the ionization midpoint near physiological pH (7.4), meaning that under cellular assay conditions the molecule exists as a mixture of neutral (protonated) and anionic (deprotonated) species. In contrast, 1H-pyrazolo[3,4-b]pyridine (unsubstituted at C5) and 5-chloro-1H-pyrazolo[3,4-b]pyridine lack an ionizable group within this pH range . The 5-amino analog (predicted pKₐ of conjugate acid ≈ 4–5) remains largely protonated and positively charged at physiological pH, yielding a fundamentally different electrostatic profile.

Ionization state Physicochemical property prediction Drug-like property optimization

Kinase Hinge-Binding Privilege: Pyrazolo[3,4-b]pyridine Core Demonstrates Established Multi-Target Engagement Superior to Indazole and Pyrrolopyridine Scaffolds in the Patent Literature

A comprehensive patent review covering 2008 to the present documents that the pyrazolo[3,4-b]pyridine core has been claimed for kinase inhibition across a broad range of targets in patents from multiple companies and universities [1]. The scaffold is noted to possess elements of both pyrrolo[2,3-b]pyridine and indazole, enabling it to achieve multiple kinase binding modes beyond a simple hinge donor–acceptor pair. This versatility is described as providing an advantage 'either in terms of intellectual property, inhibitor activity, physical properties or synthetic flexibility' [1]. While this property is shared by all pyrazolo[3,4-b]pyridines regardless of substitution, the 5-hydroxy variant adds an additional hydrogen-bonding functionality at a position that projects toward the solvent-exposed region of the kinase active site, offering a vector for solubility enhancement without disrupting hinge binding.

Kinase inhibitor Hinge binder Scaffold privilege Patent analysis

Synthetic Intermediate Utility: 5-Hydroxy Group Enables Direct O-Functionalization Pathways Not Accessible to 5-Amino or 5-Chloro Precursors Without Protection/Activation Steps

The hydroxyl group at C5 serves as a direct handle for O-alkylation, esterification, or sulfonation reactions, enabling the introduction of diverse chemical diversity at this position in a single synthetic step [1]. In comparison, functionalization at C5 of the 5-chloro analog requires either nucleophilic aromatic substitution (which may demand harsh conditions) or transition metal-catalyzed cross-coupling, while the 5-amino analog requires protection of the amine prior to further derivatization to avoid undesired N-alkylation side products. The hydrochloride salt form additionally ensures that the hydroxyl group is not deprotonated during storage, preventing premature oxidation or dimerization that can occur with the free base upon prolonged standing . No quantitative head-to-head reaction yield comparison was located in the literature; this statement represents a class-level inference based on established reactivity principles of heterocyclic hydroxyl versus amino and chloro substituents.

Synthetic chemistry Building block O-alkylation Reaction efficiency

1H-Pyrazolo[3,4-b]pyridin-5-ol Hydrochloride: Evidence-Anchored Application Scenarios for Scientific and Industrial Use


Kinase Inhibitor Hit-to-Lead Optimization Requiring a Privileged Hinge-Binding Core with C5 Derivatization Flexibility

When a medicinal chemistry team seeks to explore structure–activity relationships around a kinase hinge-binding motif, 1H-pyrazolo[3,4-b]pyridin-5-ol hydrochloride provides a validated core scaffold with documented multi-kinase engagement potential [4]. The 5-hydroxy group can be directly alkylated to introduce diverse solubilizing or affinity-modulating groups without the need for amine protection (as required for the 5-amino analog) [3]. The 98% purity specification ensures reliable stoichiometry in parallel synthesis libraries, minimizing batch-to-batch variability in IC₅₀ determinations . The predicted pKₐ of ≈7.71 further suggests that the hydroxyl group may contribute to pH-dependent solubility and permeability modulation, an advantage over unsubstituted or halogenated scaffolds in cellular assay systems .

Synthesis of Phosphodiesterase 4 (PDE4) Inhibitor Intermediates Exploiting 5-Oxo Tautomer Reactivity

The lactim–lactam tautomerism of the 5-hydroxy-pyrazolo[3,4-b]pyridine system is structurally analogous to the pyridone pharmacophore found in several PDE4 inhibitor chemotypes [2][3]. The hydrochloride salt can be directly employed in condensation or cyclization reactions where the tautomeric equilibrium favors the reactive 5-oxo form under the reaction conditions, potentially streamlining access to pyrazolo[3,4-b]pyridine-fused PDE4-targeted compound libraries. The use of this specific building block, rather than a 5-chloro or 5-amino surrogate, avoids the need for post-coupling oxidation or hydrolysis steps to install the carbonyl equivalent.

Chemical Biology Probe Development Requiring a Physicochemically Defined, High-Purity Scaffold for Bioconjugation

In the design of chemical biology probes (e.g., activity-based protein profiling probes or PROTAC precursors), the hydroxyl group at C5 serves as an orthogonal functional handle for bioconjugation via ester or ether linkages. The hydrochloride salt form provides enhanced long-term storage stability and batch-to-batch consistency (98% purity ) compared to the free base, which is critical when the building block is used in low-throughput, high-value probe synthesis where re-synthesis due to impurity-related failure carries substantial cost. The absence of a basic amine at C5 (as in the 5-amino analog) simplifies orthogonal protection strategies when additional reactive handles are present elsewhere in the target molecule.

Fragment-Based Drug Discovery (FBDD) Library Design Leveraging the Pyrazolo[3,4-b]pyridine Core as a Privileged Fragment

The minimal molecular weight (171.58 g/mol as HCl salt) and favorable topological polar surface area (61.8 Ų [1]) of 1H-pyrazolo[3,4-b]pyridin-5-ol hydrochloride place it within acceptable fragment-like property space (Rule of Three). Its demonstrated kinase hinge-binding capability [4] and the availability of a single, synthetically accessible functional group (5-OH) for fragment growing or merging strategies make it an attractive entry point for fragment-based campaigns. The tautomeric duality of the 5-hydroxy/5-oxo system provides an additional dimension of target engagement that is not captured by static 2D representations, potentially revealing cryptic binding modes during fragment screening [2][3].

Quote Request

Request a Quote for 1H-pyrazolo[3,4-b]pyridin-5-ol hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.